Sialyl Lewis x tetra is a complex carbohydrate that plays a significant role in cellular interactions, particularly in the context of inflammation and cancer metastasis. It is a sialylated oligosaccharide that serves as a ligand for selectins, which are cell adhesion molecules involved in the recruitment of leukocytes to sites of inflammation. The compound's structure comprises a tetrasaccharide backbone, which includes sialic acid, galactose, fucose, and N-acetylglucosamine residues. Its biological importance has led to extensive research into its synthesis and applications in therapeutic contexts.
Sialyl Lewis x tetra is typically derived from natural sources or synthesized through chemical and enzymatic methods. It can be isolated from glycoproteins and glycolipids found in various biological systems, including human tissues. Additionally, synthetic approaches have been developed to produce this compound for research and pharmaceutical purposes.
Sialyl Lewis x tetra belongs to the class of glycoconjugates known as selectin ligands. It is classified as a sialylated oligosaccharide due to the presence of sialic acid, which contributes to its negative charge and interaction with selectin receptors on endothelial cells.
The synthesis of Sialyl Lewis x tetra can be achieved through various methods, including:
The synthesis typically involves protecting group strategies to ensure selective reactions at specific hydroxyl groups on the sugar units. For instance, protecting groups like acetates or benzyl ethers are commonly used during synthesis to prevent unwanted reactions .
The molecular structure of Sialyl Lewis x tetra can be described as follows:
The molecular formula for Sialyl Lewis x tetra is , with a molecular weight of approximately 442.34 g/mol.
Sialyl Lewis x tetra undergoes several chemical reactions during its synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants. Monitoring techniques like thin-layer chromatography or high-performance liquid chromatography are often employed to assess reaction progress.
Sialyl Lewis x tetra functions primarily as an adhesion molecule through its interaction with selectins on endothelial cells. The mechanism involves:
Studies have demonstrated that modifications in the structure of Sialyl Lewis x tetra can significantly affect its binding efficiency and biological activity, highlighting its potential as a target for therapeutic intervention in inflammatory diseases .
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy provide insights into the structural integrity and purity of synthesized Sialyl Lewis x tetra.
Sialyl Lewis x tetra has several applications in scientific research and medicine:
Sialyl Lewis X tetrasaccharide (sLex, CD15s, or SSEA-1) is a structurally defined oligosaccharide with the systematic name 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonic acid-(2→3)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-D-glucosamine. Its molecular formula is C37H62N2O28, and it has a molecular weight of 982.885 g/mol [3] [6]. The tetrasaccharide consists of four monosaccharide units arranged in a specific sequence:
Biosynthetically, sLex is assembled by specific glycosyltransferases: Fucosyltransferases (FUT3, FUT5, FUT6, FUT7) attach fucose, while sialyltransferases (ST3GAL3, ST3GAL4, ST3GAL6) add sialic acid to the lactosamine (Galβ1-4GlcNAc) backbone [6] [7]. This precision in linkage configuration enables sLex to function as a high-affinity ligand for selectins.
Property | Value | Conditions | |
---|---|---|---|
Molecular Formula | C37H62N2O28 | - | |
Molecular Weight | 982.885 g/mol | - | |
Density | 1.9 ± 0.1 g/cm³ | Solid state | |
Boiling Point | 1359.9 ± 75.0 °C | 760 mmHg | |
Flash Point | 776.3 ± 37.1 °C | - | |
CAS Number | 140913-62-8 | - | [3] |
The 3D conformation of sLex is critical for its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy reveals that the tetrasaccharide adopts a bent topology, where the sialic acid residue folds over the galactose-GlcNAc core. This creates a compact structural motif that optimally presents key functional groups (–COOH of sialic acid and –OH of galactose) for receptor binding [1] [4]. For 6′-sulfo-sLex (sulfated at C-6 of galactose), NMR studies show that the sulfate group reorients the galactose ring, enhancing hydrogen bonding with residues like Arg119 and Tyr58 in Siglec-8 [4].
X-ray crystallography of sLex bound to Siglec-8 demonstrates a canonical sialic acid recognition motif complemented by a secondary binding pocket for sulfated galactose. Key interactions include:
Structural Feature | sLex | 6′-Sulfo-sLex | 6-Sulfo-sLex | |
---|---|---|---|---|
Sialic Acid Orientation | Bent over Gal-GlcNAc core | Extended due to sulfate | Similar to sLex | |
Galactose Conformation | C4-exo | ⁴C₁ | C4-exo | |
Key Receptor Contacts | Arg/Tyr (Siglec-8) | Arg119, Tyr58, Gln59 (Siglec-8) | Minimal Siglec-8 binding | |
Lactone Stability | 3,2-lactone > 3,4-lactone | Not applicable | Not applicable | [1] [2] [4] |
Hydrophobic forces dominate the stabilization of sLex in its bioactive conformation. The fucose moiety acts as a hydrophobic anchor, packing against the galactose-GlcNAc disaccharide through van der Waals contacts. This creates a rigid "scaffold" that positions polar groups (sialic acid’s carboxylate, galactose’s C6-OH) for specific hydrogen bonding [1] [4].
In multivalent presentations (e.g., tetravalent sLex glycans), hydrophobic clustering enhances binding avidity. Tetravalent sLex exhibits >100-fold higher inhibitory potency (IC50 < 50 nM) against L-selectin than monovalent sLex, attributed to cooperative hydrophobic stacking between multiple tetrasaccharide units [8]. Sulfation introduces electrostatic interactions but retains core hydrophobic stability: The 6′-sulfo group in 6′-sulfo-sLex forms salt bridges without disrupting fucose-mediated van der Waals contacts [4].
Calculations of interaction energies show:
Sulfation dramatically alters sLex specificity and affinity:
Variant | Primary Receptor | Key Structural Difference | Inhibitory Potency vs. E-selectin |
---|---|---|---|
sLex | E-/P-selectins | No sulfate | Baseline (reference) |
6’-Sulfo-sLex | Siglec-8, E-selectin | Sulfate on Gal C6 | 45-fold > sialyl-Lex [1] |
6-Sulfo-sLex | E-selectin | Sulfate on GlcNAc C6 | Similar to sLex [4] |
6,6’-Sulfo-sLex | Weak Siglec-8 | Sulfates on Gal/GlcNAc C6 | 15–35-fold variable [1] |
The positional specificity of sulfation thus dictates biological activity: 6’-sulfo-sLex is anti-inflammatory via Siglec-8 engagement, while 6-sulfo-sLex supports selectin-mediated cell adhesion [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1